4-(4-bromophenoxy)-N-(dibenzo[b,d]furan-3-yl)benzenesulfonamide
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Overview
Description
4-(4-bromophenoxy)-N-(dibenzo[b,d]furan-3-yl)benzenesulfonamide is a complex organic compound that features a combination of bromophenoxy, dibenzofuran, and benzenesulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenoxy)-N-(dibenzo[b,d]furan-3-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the individual moieties followed by their coupling. One common approach includes:
Synthesis of 4-bromophenol: This can be achieved through the bromination of phenol using bromine in the presence of a catalyst.
Formation of dibenzofuran: Dibenzofuran can be synthesized via the cyclization of biphenyl ethers.
Coupling reactions: The final compound is obtained by coupling 4-bromophenol with dibenzofuran and benzenesulfonamide under specific conditions, often involving the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as palladium complexes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-bromophenoxy)-N-(dibenzo[b,d]furan-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenoxy moiety can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
4-(4-bromophenoxy)-N-(dibenzo[b,d]furan-3-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(4-bromophenoxy)-N-(dibenzo[b,d]furan-3-yl)benzenesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or interference with signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-(dibenzo[b,d]furan-4-yl)aniline: Similar structure but lacks the bromophenoxy and sulfonamide groups.
4-(4-bromophenyl)dibenzo[b,d]furan: Similar structure but lacks the sulfonamide group.
Carbazole and dibenzo[b,d]furan-based derivatives: These compounds share the dibenzofuran moiety and are used in similar applications.
Uniqueness
4-(4-bromophenoxy)-N-(dibenzo[b,d]furan-3-yl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential for diverse applications. The presence of the bromophenoxy group allows for further functionalization, while the dibenzofuran and sulfonamide moieties contribute to its stability and biological activity.
Properties
Molecular Formula |
C24H16BrNO4S |
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Molecular Weight |
494.4 g/mol |
IUPAC Name |
4-(4-bromophenoxy)-N-dibenzofuran-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C24H16BrNO4S/c25-16-5-8-18(9-6-16)29-19-10-12-20(13-11-19)31(27,28)26-17-7-14-22-21-3-1-2-4-23(21)30-24(22)15-17/h1-15,26H |
InChI Key |
SEPQEKKAPDCXGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)Br |
Origin of Product |
United States |
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